An In-depth Technical Guide to the Core Physical and Chemical Properties of Dimethylphenylsilane
An In-depth Technical Guide to the Core Physical and Chemical Properties of Dimethylphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylphenylsilane (CAS No. 766-77-8), a prominent organosilicon compound, is a versatile reagent and precursor in a multitude of chemical syntheses, including silicone polymers, coatings, and drug delivery systems.[1] Its unique molecular structure, featuring a silicon atom bonded to two methyl groups and a phenyl group, imparts desirable properties such as enhanced thermal stability, hydrophobicity, and specific reactivity.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of Dimethylphenylsilane, complete with detailed experimental protocols for their determination and a summary of its key chemical reactions. The information presented herein is intended to serve as a vital resource for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of this compound.
Physical Properties
Dimethylphenylsilane is a clear, colorless liquid at room temperature.[1][3] A summary of its key physical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂Si | [1][4] |
| Molecular Weight | 136.27 g/mol | [1][5] |
| CAS Number | 766-77-8 | [1][3][5] |
| Appearance | Clear colorless liquid | [1][3] |
| Density | 0.889 g/mL at 25 °C | [5][6][7] |
| Boiling Point | 157 °C at 744 mmHg | [5][6][7] |
| Refractive Index | n20/D 1.497 | [5][6][8] |
| Solubility | Soluble in common organic solvents (e.g., chloroform, ether, benzene); Insoluble in water.[7] | [7] |
| Flash Point | 35 °C (95 °F) | [7][9] |
Chemical Properties and Reactivity
Dimethylphenylsilane exhibits a range of chemical behaviors characteristic of organosilanes, making it a valuable reagent in organic synthesis.
Hydrosilylation
One of the most significant reactions of Dimethylphenylsilane is hydrosilylation, the addition of the Si-H bond across a carbon-carbon double or triple bond. This reaction, typically catalyzed by transition metal complexes, is fundamental in the synthesis of silicone polymers and for creating modified silicone materials with enhanced properties.[2][10][11] Dimethylphenylsilane can be used to introduce the dimethylphenylsilyl group into organic molecules, which can impart increased thermal stability and hydrophobicity.[2]
Reducing Agent
In combination with an acid or a fluoride ion source, Dimethylphenylsilane can act as a reducing agent for various functional groups.[7] For instance, it is used in the reduction of aldehydes and ketones.[7]
Synthesis of Enol Ethers
Dimethylphenylsilane is also employed as a reagent in the synthesis of enol ethers, which are important intermediates in organic chemistry.[3][5][7][8][12]
Precursor to Silicone Polymers
As a key intermediate, Dimethylphenylsilane is utilized in the production of silicone polymers. It can act as a monomer or as a cross-linking agent to create three-dimensional networks in silicone elastomers, thereby enhancing their mechanical properties and thermal stability.[1][2]
Spectroscopic Data
The structural characterization of Dimethylphenylsilane is well-documented through various spectroscopic techniques.
| Spectrum | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to the methyl protons and the phenyl protons. The Si-H proton typically appears as a multiplet. | [13][14] |
| ¹³C NMR | Resonances for the methyl carbons and the distinct carbons of the phenyl ring. | [15][16] |
| ²⁹Si NMR | A characteristic chemical shift for the silicon atom. | [15][17] |
| Infrared (IR) | Characteristic absorption bands for Si-H, C-H (aromatic and aliphatic), and Si-C stretching vibrations. | [4][18][19] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) and characteristic fragmentation patterns. | [4][19] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of Dimethylphenylsilane and the determination of its key physical and spectroscopic properties.
Synthesis of Dimethylphenylsilane
A common method for the synthesis of Dimethylphenylsilane involves the Grignard reaction between phenylmagnesium bromide and dichlorodimethylsilane.[6][20]
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Dichlorodimethylsilane
-
n-Pentane
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for Grignard reaction (three-necked flask, reflux condenser, dropping funnel)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), prepare the Grignard reagent by adding a solution of bromobenzene in anhydrous diethyl ether dropwise to a suspension of magnesium turnings in anhydrous diethyl ether.[6]
-
After the initial exothermic reaction subsides, reflux the mixture for 1-2 hours to ensure the complete formation of phenylmagnesium bromide.[6]
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of dichlorodimethylsilane in anhydrous diethyl ether to the cooled Grignard reagent as quickly as possible while maintaining the temperature.[6]
-
After the addition is complete, reflux the reaction mixture with vigorous stirring for 48 hours.[6]
-
Cool the mixture to room temperature and add n-pentane.[6]
-
Filter the solution to remove magnesium salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain pure Dimethylphenylsilane.[6]
Caption: Workflow for the synthesis of Dimethylphenylsilane via a Grignard reaction.
Determination of Physical Properties
Caption: Experimental workflow for determining the physical properties of Dimethylphenylsilane.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating block or Thiele tube
-
Stirring bar and stir plate (optional)
Procedure:
-
Place a small amount (approximately 0.5 mL) of Dimethylphenylsilane into the test tube.[1][2]
-
Place the capillary tube, with the sealed end up, into the test tube containing the liquid.
-
Secure the test tube to a thermometer.
-
Heat the apparatus gently.[3]
-
Observe for a rapid and continuous stream of bubbles emerging from the open end of the capillary tube.
-
Remove the heat source and record the temperature at which the liquid begins to enter the capillary tube. This temperature is the boiling point.[1][3]
Apparatus:
-
Pycnometer or a graduated cylinder
-
Analytical balance
Procedure:
-
Measure the mass of the clean and dry pycnometer (or graduated cylinder).[9][21]
-
Fill the pycnometer with Dimethylphenylsilane, ensuring there are no air bubbles.
-
Measure the mass of the filled pycnometer.[21]
-
Calculate the mass of the liquid by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[14]
Apparatus:
-
Abbe refractometer
Procedure:
-
Ensure the prism of the refractometer is clean and dry.
-
Place a few drops of Dimethylphenylsilane onto the prism.
-
Close the prism and allow the temperature to equilibrate (typically 20 °C).
-
Adjust the refractometer to bring the dividing line between the light and dark fields into focus at the crosshairs.
Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-25 mg of Dimethylphenylsilane in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[22]
-
Ensure the sample is free of any solid particles by filtering if necessary.[22]
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.[23]
Sample Preparation:
-
Place a drop of Dimethylphenylsilane onto a salt plate (e.g., KBr or NaCl).[5][24]
-
Place a second salt plate on top to create a thin liquid film between the plates.[5]
Data Acquisition:
-
Place the sample holder with the salt plates into the FTIR spectrometer.
-
Acquire a background spectrum (of the empty salt plates).
-
Acquire the sample spectrum.[24] The instrument will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
Sample Preparation:
-
Dissolve a small amount of Dimethylphenylsilane in a volatile organic solvent (e.g., hexane or dichloromethane).[16][25]
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.[16]
-
The sample is vaporized and separated on the GC column.
-
The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined.[26]
Key Chemical Reactions
Caption: Diagram illustrating the primary chemical reactions of Dimethylphenylsilane.
Safety and Handling
Dimethylphenylsilane is a flammable liquid and vapor.[9][19] It should be handled in a well-ventilated area, away from ignition sources.[27] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[27] Store in a tightly closed container in a cool, dry, and well-ventilated place.[27] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Dimethylphenylsilane is a compound of significant interest in both academic research and industrial applications. Its well-defined physical properties and versatile chemical reactivity make it an indispensable tool in organic synthesis and materials science. This guide has provided a comprehensive overview of its core characteristics, along with detailed protocols for its synthesis and characterization, to aid researchers and professionals in its effective and safe utilization.
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